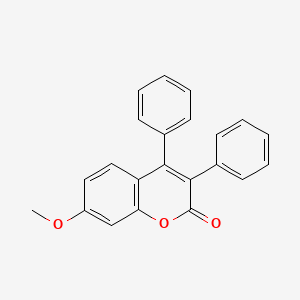

3,4-Diphenyl-7-methoxycoumarin

説明

3,4-Diphenyl-7-methoxycoumarin is a synthetic coumarin derivative characterized by its unique substitution pattern: a methoxy group at position 7 and phenyl groups at positions 3 and 2. Coumarins are naturally occurring or synthetic benzopyrone derivatives with diverse biological activities, including antioxidant, anti-inflammatory, and fluorescent properties. The synthesis of this compound typically involves condensation and cyclization reactions under acidic or basic conditions. For example, analogous coumarin derivatives (e.g., hydroxy-3-phenylcoumarins) are synthesized via refluxing with acetic anhydride and potassium acetate, followed by hydrolysis .

特性

IUPAC Name |

7-methoxy-3,4-diphenylchromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16O3/c1-24-17-12-13-18-19(14-17)25-22(23)21(16-10-6-3-7-11-16)20(18)15-8-4-2-5-9-15/h2-14H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQGGJIUWLGRHIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Diphenyl-7-methoxycoumarin can be achieved through several synthetic routes. One common method involves the Pechmann condensation reaction, where phenol derivatives react with β-ketoesters in the presence of a strong acid catalyst. For 3,4-Diphenyl-7-methoxycoumarin, the starting materials include 3,4-diphenylphenol and 7-methoxy-β-ketoester. The reaction is typically carried out under reflux conditions with sulfuric acid as the catalyst.

Another approach involves the Knoevenagel condensation reaction, where aromatic aldehydes react with active methylene compounds in the presence of a base. In this case, 3,4-diphenylbenzaldehyde and 7-methoxyacetoacetate can be used as starting materials, with piperidine as the base catalyst.

Industrial Production Methods

Industrial production of 3,4-Diphenyl-7-methoxycoumarin may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for achieving high yields and purity in industrial settings.

化学反応の分析

Types of Reactions

3,4-Diphenyl-7-methoxycoumarin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydrocoumarin derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of dihydrocoumarin derivatives.

Substitution: Formation of halogenated, nitro, or alkyl-substituted derivatives.

科学的研究の応用

Antioxidant Properties

Research indicates that coumarin derivatives, including 3,4-Diphenyl-7-methoxycoumarin, exhibit significant antioxidant activity. Antioxidants are crucial in combating oxidative stress, which is implicated in various diseases such as cancer and cardiovascular disorders. Studies have shown that compounds with a coumarin structure can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage .

Table 1: Antioxidant Activity of Coumarin Derivatives

Anticancer Activity

3,4-Diphenyl-7-methoxycoumarin has been evaluated for its anticancer properties across various human cancer cell lines. The compound's ability to induce apoptosis (programmed cell death) has been linked to its interaction with key signaling pathways involved in tumor growth and progression. In particular, studies have demonstrated that this coumarin derivative can inhibit the proliferation of cancer cells by modulating tumor-suppressor proteins such as p53 .

Case Study: Cytotoxic Effects on Cancer Cell Lines

- Cell Lines Tested : HeLa (cervical), MCF-7 (breast), HepG2 (liver)

- Findings : Significant cytotoxicity was observed at varying concentrations, indicating a dose-dependent response .

Anti-inflammatory Activity

Coumarins are known for their anti-inflammatory properties, which are beneficial in treating conditions characterized by chronic inflammation. Research has suggested that 3,4-Diphenyl-7-methoxycoumarin may inhibit the production of pro-inflammatory cytokines and enzymes, thereby alleviating symptoms associated with inflammatory diseases .

Table 2: Anti-inflammatory Effects of Coumarins

| Compound | Mechanism of Action | Reference |

|---|---|---|

| 3,4-Diphenyl-7-methoxycoumarin | Inhibition of cytokine production | |

| Scoparone | Indirect agonist for CAR activation |

Potential in Diabetes Management

The compound has also been studied for its potential role in managing diabetes-related complications. It has been suggested that coumarins can inhibit the formation of advanced glycation end-products (AGEs), which are associated with diabetic complications such as retinopathy and nephropathy . This property makes 3,4-Diphenyl-7-methoxycoumarin a candidate for further research in diabetic therapies.

Mechanistic Insights

The mechanisms through which 3,4-Diphenyl-7-methoxycoumarin exerts its effects involve multiple pathways:

- Antioxidant Mechanism : Scavenging reactive oxygen species and enhancing cellular antioxidant defenses.

- Apoptotic Pathway Modulation : Influencing mitochondrial pathways to induce apoptosis in cancer cells.

- Cytokine Regulation : Reducing the expression of inflammatory mediators.

作用機序

The mechanism of action of 3,4-Diphenyl-7-methoxycoumarin involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by activating caspase enzymes and inhibiting cell proliferation pathways. The compound’s antimicrobial activity is linked to its ability to disrupt bacterial cell membranes and inhibit essential enzymes.

類似化合物との比較

Substituent Effects on Antioxidant Activity

- Hydroxy-3-phenylcoumarins (5–8): These compounds feature hydroxyl groups at varying positions (e.g., positions 5, 6, 7, or 8) and a phenyl group at position 3. Hydroxyl groups are strong electron donors, enabling potent radical scavenging activity. Cyclic voltammetry (CV) and oxygen radical absorbance capacity (ORAC) assays show that hydroxylated coumarins exhibit low oxidation potentials (0.5–0.9 V) and high peroxyl radical neutralization, making them effective antioxidants .

- However, the diphenyl substituents may enhance stability against enzymatic degradation, prolonging bioavailability.

Comparative Data Table

Mechanistic Insights

- Antioxidant Pathways : Hydroxy-3-phenylcoumarins neutralize radicals via hydrogen atom transfer (HAT) or single-electron transfer (SET), as evidenced by CV and electron spin resonance (ESR) data . In contrast, the methoxy group in 3,4-Diphenyl-7-methoxycoumarin may limit radical scavenging but could stabilize the molecule in hydrophobic environments (e.g., cell membranes).

- Synthetic Flexibility : The diphenyl variant’s synthesis likely requires harsher conditions (e.g., prolonged reflux) compared to simpler coumarins due to steric hindrance, as seen in analogous protocols .

生物活性

3,4-Diphenyl-7-methoxycoumarin (DPMC) is a synthetic derivative of coumarin that has garnered attention for its diverse biological activities. This article explores its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

DPMC is characterized by its unique substitution pattern, which includes two phenyl groups at positions 3 and 4, and a methoxy group at position 7 of the coumarin scaffold. This structural configuration is crucial for its biological activity.

Antimicrobial Activity

DPMC exhibits significant antimicrobial properties. Research indicates that it disrupts bacterial cell membranes and inhibits key enzymes essential for bacterial survival. For instance:

- Mechanism of Action : DPMC's antimicrobial efficacy is attributed to its ability to interfere with the integrity of bacterial membranes and inhibit essential metabolic enzymes, leading to cell death.

- Case Study : In vitro studies have shown that DPMC effectively inhibits the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. Its activity is comparable to conventional antibiotics, making it a potential candidate for developing new antimicrobial agents .

Anticancer Activity

DPMC has been investigated for its anticancer properties across several studies:

- Mechanism : The compound induces apoptosis in cancer cells through the activation of caspase enzymes and inhibition of cell proliferation pathways. It has shown promise in targeting various cancer types, including breast and prostate cancers .

- Research Findings : A study demonstrated that DPMC significantly inhibited the proliferation of human cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer). The compound exhibited IC50 values indicating potent cytotoxic effects against these cell lines .

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.0 |

| PC-3 | 20.5 |

| HeLa | 12.8 |

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, DPMC also exhibits anti-inflammatory effects:

- Mechanism : The compound has been shown to inhibit the production of pro-inflammatory mediators such as thromboxane B2 (TXB2) in human platelets. This inhibition suggests a potential role in managing inflammatory conditions .

- Case Study : In animal models, DPMC significantly reduced pain responses in acetic acid-induced nociception assays, indicating its potential as an analgesic agent .

Comparative Analysis with Other Coumarin Derivatives

DPMC can be compared with other coumarin derivatives to highlight its unique properties:

| Compound | Activity Type | Notable Effects |

|---|---|---|

| 7-Hydroxycoumarin | Anticoagulant | Used in warfarin synthesis |

| 6,7-Dimethoxycoumarin | Antioxidant | Exhibits anti-inflammatory activities |

| DPMC | Antimicrobial, Anticancer, Anti-inflammatory | Induces apoptosis in cancer cells |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。